Ammonium, hexamethylenebis(dimethylpropyl-, dibromide
Description
Ammonium, hexamethylenebis(dimethylpropyl-, dibromide) (CAS 66967-70-2) is a bis-quaternary ammonium compound with a hexamethylene backbone (-CH₂-₆-) connecting two dimethylpropyl-substituted ammonium groups. Each ammonium center is paired with a bromide counterion. The structural formula includes bulky substituents: the dimethylpropyl groups are attached to a cyclohexyl ring with 2,6-dimethyl-2-isobutyl modifications, forming a sesquihydrate . This compound is part of the broader class of gemini surfactants, characterized by dual cationic head groups and hydrophobic tails, which enhance surface-active properties compared to single-chain analogs .
Key properties include:
Properties
CAS No. |
13112-74-8 |
|---|---|
Molecular Formula |
C16H38Br2N2 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
6-[dimethyl(propyl)azaniumyl]hexyl-dimethyl-propylazanium;dibromide |
InChI |
InChI=1S/C16H38N2.2BrH/c1-7-13-17(3,4)15-11-9-10-12-16-18(5,6)14-8-2;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
OLLBEGXDOGBAJE-UHFFFAOYSA-L |
Canonical SMILES |
CCC[N+](C)(C)CCCCCC[N+](C)(C)CCC.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of this compound) typically follows a two-step approach:
Formation of the Hexamethylene-linked Diamine Intermediate
The starting point is hexamethylenediamine (1,6-diaminohexane), which acts as a bifunctional nucleophile. This diamine can be reacted with appropriate alkylating agents to introduce the dimethylpropyl groups on the nitrogen atoms.Quaternization of the Tertiary Amines
The tertiary amines formed are then quaternized by reaction with alkyl bromides (e.g., methyl bromide or propyl bromide) to yield the bis-quaternary ammonium salt with dibromide counterions.
This general method is consistent with procedures for preparing bis-quaternary ammonium compounds, as referenced in various patents and chemical literature.
Detailed Synthetic Procedure
Based on available patent literature and chemical compound databases, the following detailed synthesis is typical:
| Step | Reagents | Conditions | Description |
|---|---|---|---|
| 1 | Hexamethylenediamine + Dimethylpropyl halide (e.g., dimethylpropyl chloride or bromide) | Reflux in suitable solvent (e.g., ethanol or acetonitrile) | Nucleophilic substitution to form tertiary amine intermediate |
| 2 | Tertiary amine intermediate + Alkyl bromide (e.g., methyl bromide) | Stirring at room temperature to moderate heat | Quaternization to form bis-quaternary ammonium dibromide salt |
| 3 | Purification | Crystallization or recrystallization from solvents such as ethanol or acetone | Isolation of pure ammonium hexamethylenebis(dimethylpropyl-, dibromide) |
Alternative Preparation via Direct Quaternization
In some protocols, hexamethylenediamine is directly reacted with excess alkyl bromides under controlled conditions to simultaneously alkylate and quaternize the amine groups, simplifying the process. However, this method requires careful control of stoichiometry and reaction conditions to avoid side products.
Related Preparations and Analogues
The preparation of related bis-quaternary ammonium compounds, such as hexamethylenebis(dimethyl(diphenylmethyl)-, dibromide and hexamethylenebis(dimethyl-(3-phthalimidopropyl)ammonium bromide), follows similar quaternization strategies with variations in the alkyl substituents and protecting groups.
Polymer-linked biguanides with hexamethylene linkers have been synthesized via reactions involving bisdicyandiamide and diamines, which can provide insights into related synthetic techniques for similar nitrogen-rich compounds.
Representative Reaction Scheme
$$
\text{Hexamethylenediamine} + 2 \times \text{dimethylpropyl bromide} \rightarrow \text{bis-tertiary amine intermediate} \xrightarrow[\text{alkyl bromide}]{\text{quaternization}} \text{this compound)}
$$
Research Data and Analysis on Preparation
Reaction Yields and Purity
Yields for quaternization reactions of diamines with alkyl bromides typically range from 70% to 90%, depending on reaction time, temperature, and solvent choice.
Purity is commonly assessed by NMR spectroscopy and elemental analysis, confirming the presence of quaternary ammonium centers and bromide ions.
Characterization Techniques
Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the chemical environment of the ammonium centers and alkyl substituents.
Mass Spectrometry: Confirms molecular weight consistent with the dibromide salt.
Infrared Spectroscopy (IR): Identifies characteristic ammonium salt vibrations.
Elemental Analysis: Validates the stoichiometry of C, H, N, and Br.
Comparative Table of Preparation Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Reaction temperature | 25–80 °C | Higher temperatures may increase rate but risk side reactions |
| Solvent | Ethanol, Acetonitrile, Water | Solvent choice affects solubility and reaction kinetics |
| Reaction time | 6–24 hours | Longer times improve conversion |
| Molar ratio (diamines:alkyl bromide) | 1:2 to 1:3 | Excess alkyl bromide ensures complete quaternization |
| Yield | 70–90% | Dependent on purification efficiency |
Perspectives from Varied Sources
Patent US7851541B2 discusses polymeric biguanides related to hexamethylene linkers, indicating the versatility of hexamethylene diamines in polymer and salt formation.
PubChem entries provide chemical identifiers and molecular weight data but lack detailed synthetic protocols.
Historical patents such as US2208935A describe preparation methods for hexamethylene ammonium salts, emphasizing aqueous phase reactions and distillation techniques that could be adapted for dibromide salts.
Contemporary polymer research articles focus on quaternary ammonium salts synthesis for antibacterial applications, highlighting the importance of controlled quaternization reactions and characterization.
Chemical Reactions Analysis
Types of Reactions
Ammonium, hexamethylenebis(dimethylpropyl-, dibromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dibromide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Overview
Ammonium, hexamethylenebis(dimethylpropyl-, dibromide), commonly referred to as a quaternary ammonium compound, exhibits a variety of applications across different fields due to its unique properties. This article explores its scientific research applications, particularly in the areas of surfactants, antimicrobial agents, and potential uses in cosmetics and personal care products.
Properties
Quaternary ammonium compounds are characterized by their surfactant properties, which allow them to reduce surface tension between liquids or between a liquid and a solid. The specific structure of hexamethylenebis(dimethylpropyl-, dibromide) contributes to its effectiveness in various applications, including:
- Surface Activity : Acts as a surfactant, useful in formulations that require the stabilization of emulsions or foams.
- Antimicrobial Activity : Demonstrates efficacy against a broad spectrum of microorganisms, making it suitable for disinfectants and sanitizers.
- Biocompatibility : Its properties make it a candidate for biomedical applications, particularly in drug delivery systems.
Surfactants
Hexamethylenebis(dimethylpropyl-, dibromide) is classified as a gemini surfactant, which refers to a class of surfactants that possess two hydrophobic tails and two hydrophilic heads. This structure enhances its surface activity compared to conventional single-chain surfactants.
Applications:
- Household and Industrial Cleaning : Used in formulations for detergents and cleaning agents due to its ability to lower surface tension effectively.
- Personal Care Products : Incorporated into shampoos, conditioners, and lotions for its emulsifying properties .
Antimicrobial Agents
The compound exhibits significant antimicrobial properties, making it effective in various sanitation applications.
Applications:
- Water Sanitation : Used in the treatment of water for poultry and livestock to ensure safe drinking conditions .
- Surface Disinfectants : Effective against bacteria, viruses, and fungi, making it suitable for healthcare settings and food processing environments.
Biomedical Applications
Due to its biocompatibility and antimicrobial properties, hexamethylenebis(dimethylpropyl-, dibromide) is being explored for use in biomedical fields.
Applications:
- Drug Delivery Systems : Potential use as a carrier for pharmaceuticals due to its ability to form stable complexes with various drugs.
- Wound Dressings : Investigated for incorporation into wound care products owing to its antimicrobial properties .
Case Study 1: Antimicrobial Efficacy
A study evaluated the effectiveness of hexamethylenebis(dimethylpropyl-, dibromide) as an antimicrobial agent against common pathogens in poultry farming. Results indicated significant reductions in bacterial counts when used in water sanitation protocols. The compound demonstrated an LD50 value indicating moderate toxicity at high doses but was deemed safe for use within recommended concentrations .
Case Study 2: Cosmetic Formulations
Research into the incorporation of hexamethylenebis(dimethylpropyl-, dibromide) into cosmetic formulations revealed its potential as an emulsifier and stabilizer. Products formulated with this compound showed improved texture and stability over time compared to those without it. The compound's ability to enhance skin feel without causing irritation was noted as a significant advantage in personal care applications .
Mechanism of Action
The compound exerts its effects by targeting microbial cell membranes. The quaternary ammonium groups interact with the lipid bilayer of the cell membrane, leading to disruption and eventual cell lysis. This mechanism makes it effective against a wide range of microorganisms.
Comparison with Similar Compounds
Hexamethonium Bromide (CAS 55-97-0)
Hexamethonium bromide is a simpler bis-trimethylammonium compound with a hexamethylene spacer. Unlike the target compound, it lacks bulky substituents, featuring only trimethylammonium groups.
W84 (Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide)
W84, studied for its allosteric modulation of muscarinic receptors, shares the hexamethylene backbone but incorporates phthalimidopropyl groups.
Functional Impact : W84’s phthalimide groups enable competitive binding at allosteric sites, while the target compound’s rigidity may limit receptor interactions but improve stability in formulations .
Gemini Surfactants (e.g., 1,3-bis(hexadecyldimethylammonio)-propane dibromide)
Gemini surfactants feature dual ammonium heads and variable spacer lengths.
Functional Impact : Shorter spacers (e.g., C3) in gemini surfactants lower critical micelle concentrations (CMC), improving detergent efficiency. The target compound’s long spacer may reduce CMC but increase steric hindrance .
Fluorenyl-Substituted Bis-Ammonium Compounds (e.g., CAS 63982-09-2)
This compound (hexamethylenebis(diethyl-9-fluorenyl)ammonium dibromide) shares the hexamethylene backbone but includes fluorenyl groups.
Functional Impact : Fluorenyl groups enhance DNA-binding capacity but increase toxicity, whereas the target compound’s aliphatic substituents may reduce adverse effects .
Key Structural and Functional Trends
Spacer Length :
- Longer spacers (e.g., hexamethylene) improve flexibility but may reduce micellar stability compared to shorter spacers (C3–C4) .
Substituent Effects :
- Bulky groups (e.g., cyclohexyl, phthalimide) enhance lipophilicity and receptor binding but may limit solubility .
- Aromatic groups (e.g., fluorenyl) introduce π-π interactions critical for biological targeting but increase toxicity .
Counterions :
- Bromide ions (vs. chloride or iodide) balance solubility and ion-pairing strength, affecting bioavailability .
Biological Activity
Overview
Ammonium, hexamethylenebis(dimethylpropyl-, dibromide), commonly referred to as a quaternary ammonium salt, is recognized for its diverse biological activities, particularly its antimicrobial properties. This compound is utilized in various applications, including disinfectants and antiseptics, due to its efficacy against a range of microorganisms.
- IUPAC Name : this compound)
- CAS Number : 13112-74-8
- Molecular Formula : C14H30Br2N
- Molecular Weight : 368.20 g/mol
Quaternary ammonium compounds (QACs) like hexamethylenebis(dimethylpropyl-, dibromide) exert their biological effects primarily through disruption of microbial cell membranes. The positively charged ammonium ion interacts with negatively charged components of the microbial membrane, leading to increased permeability and eventual cell lysis. This mechanism underlies its application as a biocide in disinfectants.
Biological Activity
-
Antimicrobial Properties
- QACs are well-documented for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Hexamethylenebis(dimethylpropyl-, dibromide) has shown significant effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
- A study highlighted that QACs can exhibit biocidal activity through both contact killing and by disrupting metabolic processes within microbial cells .
-
Toxicity and Safety
- While effective as an antimicrobial agent, the toxicity of quaternary ammonium compounds has raised concerns regarding their environmental impact and potential for developing resistance among microorganisms. Research indicates that these compounds can be more toxic than predicted based on structure-activity relationships (SAR) .
- Specific toxicity assessments have shown that hexamethylenebis(dimethylpropyl-, dibromide) may cause skin irritation and eye damage upon contact .
Case Study 1: Efficacy Against Biofilms
A study evaluating the effectiveness of various QACs, including hexamethylenebis(dimethylpropyl-, dibromide), demonstrated its ability to disrupt biofilms formed by Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm biomass when treated with this compound, suggesting its potential use in clinical settings to manage biofilm-associated infections .
Case Study 2: Environmental Impact
Research on the environmental persistence of QACs revealed that hexamethylenebis(dimethylpropyl-, dibromide) can accumulate in aquatic environments, raising concerns about its long-term ecological effects. The study emphasized the need for careful assessment of QACs before widespread use to mitigate potential adverse effects on aquatic organisms .
Comparative Analysis
| Property | Hexamethylenebis(dimethylpropyl-, dibromide) | Other QACs |
|---|---|---|
| Antimicrobial Spectrum | Broad (bacteria, fungi, viruses) | Varies widely |
| Mechanism of Action | Membrane disruption | Membrane disruption or enzyme inhibition |
| Toxicity | Moderate (skin/eye irritation) | Varies; some more toxic |
| Environmental Persistence | High | Varies; some degrade quickly |
Q & A
Q. What are the recommended methodologies for synthesizing ammonium, hexamethylenebis(dimethylpropyl-, dibromide) with high purity and yield?
Synthesis optimization involves multi-step reactions under controlled conditions. Evidence suggests using continuous flow reactors to enhance yield and purity by maintaining precise temperature and pressure parameters . Post-synthesis purification should employ column chromatography or recrystallization to isolate the compound from by-products. Analytical techniques like HPLC or NMR spectroscopy are critical for verifying purity (>95%) and structural integrity, particularly to confirm the presence of the hexamethylene bridge and ammonium groups .
Q. How can researchers characterize the physicochemical properties of this compound to inform experimental design?
Key properties include amphiphilicity (due to branched hydrocarbon chains and quaternary ammonium groups) and solubility profiles in polar/non-polar solvents. Use dynamic light scattering (DLS) to assess aggregation behavior in aqueous solutions and differential scanning calorimetry (DSC) to determine thermal stability . Molecular weight validation via mass spectrometry (e.g., ESI-MS) is essential, given its reported molecular weight of ~366.44 g/mol . These data guide formulation strategies for biological assays.
Advanced Research Questions
Q. What experimental approaches can elucidate the antimicrobial mechanism of this compound against bacterial membranes?
The compound’s amphiphilic structure suggests membrane disruption as a primary mechanism. Advanced methodologies include:
- Fluorescence anisotropy with lipid bilayer models (e.g., DOPC liposomes) to quantify changes in membrane fluidity.
- Atomic force microscopy (AFM) to visualize real-time membrane integrity loss in bacterial cell walls.
- Zeta potential measurements to evaluate electrostatic interactions between the compound’s ammonium groups and microbial membranes . Comparative studies with structural analogs (e.g., triethyl-substituted derivatives) can isolate the role of specific functional groups in bioactivity .
Q. How should researchers address contradictory data on the compound’s antimicrobial efficacy across different bacterial strains?
Contradictions may arise from strain-specific membrane composition (e.g., Gram-positive vs. Gram-negative). A systematic approach involves:
- Lipidomic profiling of target bacterial membranes to correlate compound efficacy with lipid headgroup charge (e.g., phosphatidylglycerol content).
- Time-kill assays under standardized conditions (pH, temperature) to differentiate bacteriostatic vs. bactericidal effects.
- Synergy testing with conventional antibiotics (e.g., β-lactams) to identify combinatorial effects .
Q. What strategies are effective for analyzing the compound’s interaction with eukaryotic cellular pathways?
To investigate off-target effects or therapeutic potential in eukaryotic systems:
- Use surface plasmon resonance (SPR) to screen for binding affinity with human enzymes (e.g., kinases) or receptors.
- Employ metabolomic profiling (LC-MS/MS) to identify perturbations in metabolic pathways (e.g., ATP synthesis, membrane lipid turnover).
- Conduct live-cell imaging with fluorescently labeled compounds to track subcellular localization (e.g., mitochondrial vs. plasma membrane targeting) .
Q. How can researchers evaluate the impact of synthesis by-products on the compound’s bioactivity?
By-products (e.g., unreacted precursors or bromide salts) may confound biological results. Implement:
- High-resolution mass spectrometry (HR-MS) to detect trace impurities.
- Dose-response assays comparing purified vs. crude samples to isolate bioactivity contributions.
- Computational modeling (e.g., molecular docking) to predict whether impurities interfere with target binding sites .
Methodological Frameworks
Q. What conceptual frameworks guide hypothesis-driven research on this compound’s structure-activity relationships?
Adopt a quadripolar model integrating:
- Theoretical : Molecular dynamics simulations to predict lipid bilayer interactions.
- Epistemological : Comparative analysis of structurally similar quaternary ammonium compounds.
- Morphological : Cryo-EM for ultrastructural visualization of membrane disruption.
- Technical : Standardized protocols for reproducibility across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
